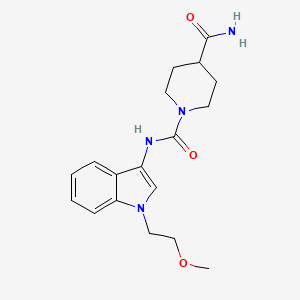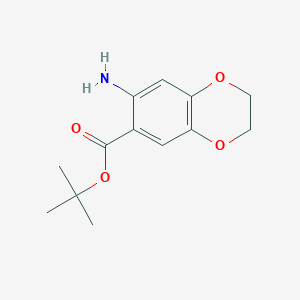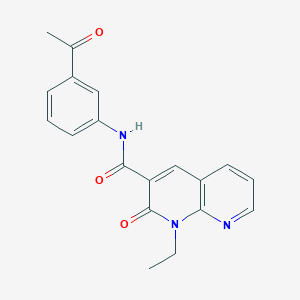
7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds are capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . These compounds find applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Synthesis Analysis
The synthesis of these compounds involves deriving R1 from various amines such as m-toluidine, 3 - (trifluoromethyl) aniline, 3,4,5- trimethoxyaniline, lH-indazol-5-amine, aniline, lH-indazol-6- amine, 3-chloroaniline .Molecular Structure Analysis
These compounds are heterocyclic, having nitrogen as a ring hetero atom. They have six-membered rings with one nitrogen as the only ring hetero atom ortho- or peri-condensed with heterocyclic ring systems .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds are not specified in the available information .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not specified in the available information .Aplicaciones Científicas De Investigación
Inhibition of Kinases
The compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . Kinases play a crucial role in cellular signal transduction, and their inhibition can be beneficial in treating various diseases.
Treatment of Autoimmune Diseases
Autoimmune diseases occur when the body’s immune system mistakenly attacks healthy cells. The compound’s ability to inhibit certain kinases can help in the treatment of these diseases .
Treatment of Inflammatory Diseases
Inflammatory diseases involve the inflammation of part of the body and can be reduced by inhibiting the activity of certain kinases .
Treatment of Neurological and Neurodegenerative Diseases
The compound can be used in the treatment of neurological and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Treatment of Cancer
The compound’s kinase inhibitory properties can also be applied in cancer treatment .
Treatment of Cardiovascular Diseases
Cardiovascular diseases, which involve the heart and blood vessels, can also be treated using this compound .
Treatment of Allergies and Asthma
The compound can be used in the treatment of allergies and asthma, conditions that involve inflammation and overreaction of the immune system .
Treatment of Skin Disorders and Eye Diseases
The compound can also be used in the treatment of various skin disorders and eye diseases .
Mecanismo De Acción
Target of Action
The primary targets of this compound are kinases, specifically SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s inhibition of SYK, LRRK2, and MYLK affects a variety of biochemical pathways. These include pathways involved in autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Result of Action
The inhibition of SYK, LRRK2, and MYLK by this compound can lead to a variety of molecular and cellular effects. These effects depend on the specific disease context and the particular pathways that are disrupted. For example, in the context of cancer, the compound may inhibit cell growth and proliferation .
Safety and Hazards
Propiedades
IUPAC Name |
7-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-30-19-10-4-7-16-12-20(31-22(16)19)24(29)26-18-9-3-2-6-15(18)13-21-27-23(28-32-21)17-8-5-11-25-14-17/h2-12,14H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRZYFDOYMFRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
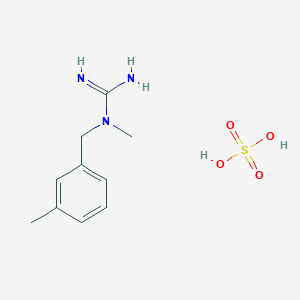
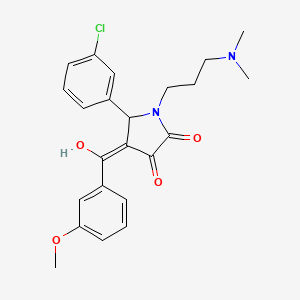
![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
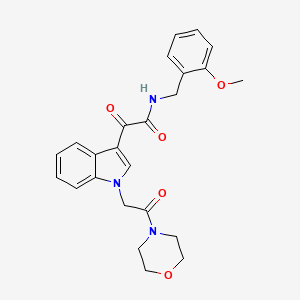
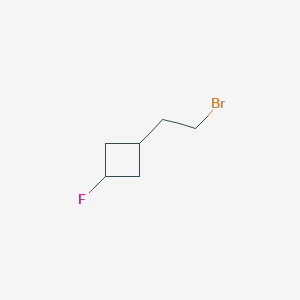

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

